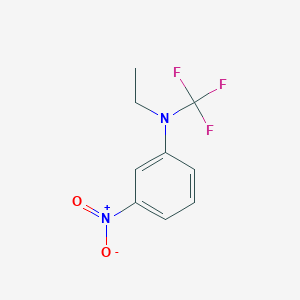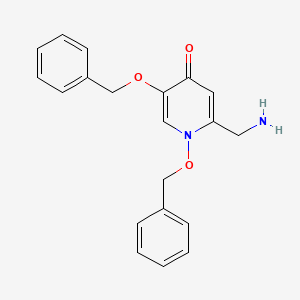
4-(Phenylmethyl)-2,5-thiazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylthiazolidine-2,5-dione is a heterocyclic compound that features a five-membered ring containing both sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Benzylthiazolidine-2,5-dione can be synthesized through various methods. One common approach involves the reaction of benzylamine with mercaptoacetic acid and formaldehyde under acidic conditions. The reaction typically proceeds via a one-pot multicomponent reaction, which is efficient and yields high purity products .
Industrial Production Methods: In industrial settings, the synthesis of 4-Benzylthiazolidine-2,5-dione often employs green chemistry principles to minimize environmental impact. Methods such as electrochemical reduction and nano-catalysis are used to enhance yield and selectivity while reducing the use of hazardous reagents .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Benzylthiazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to yield thiazolidine derivatives with different substituents.
Substitution: The benzyl group can be substituted with other functional groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives .
Applications De Recherche Scientifique
4-Benzylthiazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable tool in biological studies.
Medicine: It has potential therapeutic applications in the treatment of diabetes, cancer, and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 4-Benzylthiazolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4-Benzylthiazolidine-2,5-dione can be compared with other thiazolidine derivatives:
Similar Compounds: Thiazolidine-2,4-dione, 5-benzylidene-thiazolidine-2,4-dione, and 3-benzylthiazolidine-2,4-dione.
By understanding the synthesis, reactions, applications, and mechanisms of 4-Benzylthiazolidine-2,5-dione, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Numéro CAS |
16874-98-9 |
|---|---|
Formule moléculaire |
C10H9NO2S |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
4-benzyl-1,3-thiazolidine-2,5-dione |
InChI |
InChI=1S/C10H9NO2S/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13) |
Clé InChI |
CIQVLEHLSFEAEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC2C(=O)SC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]-2,3-dihydroindol-3-yl]acetamide](/img/structure/B13977026.png)


![2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid](/img/structure/B13977040.png)






